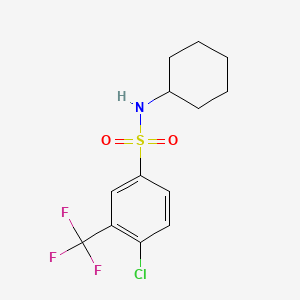

![molecular formula C23H23N5 B5537013 2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)

2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline, also known as BPIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BPIQ is a potent and selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of signals between neurons in the brain.

Wissenschaftliche Forschungsanwendungen

Quinoxaline Derivatives and Biomedical Applications

Quinoxaline derivatives, including 2-[3-(1-Benzyl-1H-Imidazol-2-yl)-1-Piperidinyl]Quinoxaline, are significant in medicinal chemistry due to their broad spectrum of biological activities. These compounds are explored for their potential in antimicrobial activities and chronic and metabolic disease treatment. The versatility of quinoxaline structure allows for the development of a wide range of biomedical applications, highlighting its importance in pharmaceutical research (Pereira et al., 2015).

Anticorrosive Properties

Quinoxaline derivatives are also recognized for their effective anticorrosive properties. These compounds form highly stable chelating complexes with metallic surfaces, offering significant potential for industrial applications to protect against metallic corrosion. This application demonstrates the versatility of quinoxaline derivatives beyond the pharmaceutical domain, showcasing their role in materials science (Verma et al., 2020).

Optoelectronic Material Development

Research has shown that quinoxaline derivatives, including this compound, can be incorporated into π-extended conjugated systems, creating novel materials for optoelectronic applications. These include organic light-emitting diodes (OLEDs) and materials for photo- and electroluminescence, indicating the potential of quinoxaline derivatives in the development of advanced electronic and photonic devices (Lipunova et al., 2018).

Bioactive Alkaloids and Drug Development

Quinoline and quinazoline alkaloids, closely related to quinoxaline derivatives, have historically attracted significant attention for their bioactivities, leading to the development of antimalarial and anticancer drugs. This indicates the potential of this compound in contributing to new therapeutic agents, given its structural similarities with these biologically active compounds (Shang et al., 2018).

Antiviral Research

Recent studies have highlighted the antiviral potential of quinoxaline derivatives, underscoring their capability as a foundation for designing effective antiviral drugs. The exploration of benzazine derivatives, including quinoxalines, in antiviral research reveals their significant potential in responding to viral diseases, showcasing the breadth of applications within the pharmaceutical and medicinal chemistry fields (Mochulskaya et al., 2021).

Zukünftige Richtungen

The future directions for the study of “2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .

Eigenschaften

IUPAC Name |

2-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5/c1-2-7-18(8-3-1)16-28-14-12-24-23(28)19-9-6-13-27(17-19)22-15-25-20-10-4-5-11-21(20)26-22/h1-5,7-8,10-12,14-15,19H,6,9,13,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXJCXLEPICSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C4=NC=CN4CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)

![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)

![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)